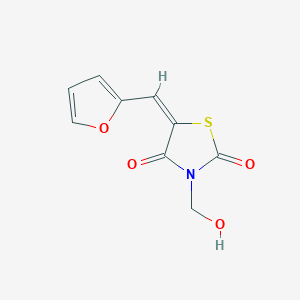![molecular formula C15H20N2O B4983700 3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4983700.png)
3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, and a 3-(3-methylphenoxy)propyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole can be achieved through a multi-step process:
Formation of the pyrazole ring: This can be done by reacting a suitable 1,3-diketone with hydrazine hydrate under reflux conditions.
Alkylation: The resulting pyrazole is then alkylated at the 4-position using 3-(3-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the 3-(3-methylphenoxy)propyl group.
4-(3-phenoxypropyl)-1H-pyrazole: Lacks the methyl groups at positions 3 and 5.
3,5-dimethyl-4-(3-phenylpropyl)-1H-pyrazole: Has a phenyl group instead of a phenoxy group.
Uniqueness
3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole is unique due to the presence of both the 3,5-dimethyl substitution on the pyrazole ring and the 3-(3-methylphenoxy)propyl group at position 4. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(3-methylphenoxy)propyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11-6-4-7-14(10-11)18-9-5-8-15-12(2)16-17-13(15)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAIJALFOBXQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)

![1,2-Dichloro-4-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B4983643.png)
![7-Methyl-3-[(2-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4983656.png)

![(2E)-N-{2-[(4-CHLOROBENZYL)SULFANYL]ETHYL}-3-(3,4-DIMETHOXYPHENYL)ACRYLAMIDE](/img/structure/B4983666.png)
![(3'R*,4'R*)-1'-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B4983673.png)

![3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4983678.png)
![Benzotriazol-1-yl-(2-methyl-2-bicyclo[2.2.1]hept-5-enyl)methanone](/img/structure/B4983681.png)


